molecular formula C17H20N4O3 B10861720 1-(3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoyl)piperidine-4-carboxamide

1-(3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoyl)piperidine-4-carboxamide

Cat. No.: B10861720
M. Wt: 328.4 g/mol
InChI Key: LWSPTTXDACSZCA-UHFFFAOYSA-N
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Description

WAY-620473 is a potent inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair processes. This compound exhibits significant antitumor activity and has been shown to alter the lifespan of eukaryotic organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-620473 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinazolinone scaffold and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of WAY-620473 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

WAY-620473 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may yield reduced quinazolinone compounds .

Scientific Research Applications

WAY-620473 has a wide range of scientific research applications, including:

Mechanism of Action

WAY-620473 exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase 1 (PARP-1). This enzyme is crucial for the repair of single-strand breaks in DNA. By inhibiting PARP-1, WAY-620473 prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death in cancer cells. The molecular targets and pathways involved include the base excision repair pathway and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Talazoparib: Another potent PARP-1 inhibitor with similar antitumor activity.

    Olaparib: A well-known PARP inhibitor used in cancer therapy.

    Rucaparib: Another PARP inhibitor with applications in cancer treatment.

Uniqueness of WAY-620473

WAY-620473 is unique due to its specific chemical structure and its ability to alter eukaryotic lifespan. Its potency as a PARP-1 inhibitor and its antitumor activity make it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

1-[3-(4-oxo-3H-quinazolin-2-yl)propanoyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H20N4O3/c18-16(23)11-7-9-21(10-8-11)15(22)6-5-14-19-13-4-2-1-3-12(13)17(24)20-14/h1-4,11H,5-10H2,(H2,18,23)(H,19,20,24)

InChI Key

LWSPTTXDACSZCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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